N-methyl-N-nitrosocyclopropanamine
Description
N-methyl-N-nitrosocyclopropanamine is a nitrosamine compound characterized by a cyclopropane ring structure, a methyl group, and a nitroso functional group. Its molecular formula is C₄H₈N₂O, with an average monoisotopic mass of 100.06366 Da . The compound is structurally distinct from linear alkyl nitrosamines due to the strained cyclopropane ring, which may influence its chemical reactivity and metabolic pathways.
Properties
IUPAC Name |
N-cyclopropyl-N-methylnitrous amide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O/c1-6(5-7)4-2-3-4/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTOCPZCBQSREP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)N=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-methyl-N-nitrosocyclopropanamine typically involves the nitrosation of N-methylcyclopropanamine. This reaction is carried out using nitrous acid (HNO2) under acidic conditions. The general reaction can be represented as follows:
N-methylcyclopropanamine+HNO2→this compound+H2O
Industrial production methods for nitrosamines often involve the use of sodium nitrite (NaNO2) and a strong acid to generate nitrous acid in situ. This method ensures the efficient conversion of the amine to the corresponding nitrosamine .
Chemical Reactions Analysis
N-methyl-N-nitrosocyclopropanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction of this compound typically leads to the formation of the corresponding amine.
Substitution: The nitroso group can be substituted under specific conditions, leading to the formation of different derivatives.
Common reagents used in these reactions include hydrogen peroxide (for oxidation), lithium aluminum hydride (for reduction), and various nucleophiles for substitution reactions .
Scientific Research Applications
N-methyl-N-nitrosocyclopropanamine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of nitrosamines in various chemical reactions.
Biology: The compound is studied for its mutagenic and carcinogenic properties, providing insights into the mechanisms of cancer development.
Medicine: Research on this compound helps in understanding the potential risks associated with nitrosamine impurities in pharmaceuticals.
Mechanism of Action
The mechanism of action of N-methyl-N-nitrosocyclopropanamine involves its metabolic activation by cytochrome P450 enzymes. This activation leads to the formation of electrophilic intermediates that can react with DNA, forming covalent adducts. These DNA adducts can cause mutations if not repaired, contributing to the compound’s carcinogenic properties .
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : this compound is lighter than NDPA and Methylpropylnitrosamine but heavier than NDMA.
Toxicological Profiles
Experimental data for carcinogenicity and genotoxicity of select nitrosamines are summarized below:
Insights :
- NDMA and NDPA exhibit well-characterized carcinogenicity, prompting strict regulatory limits in pharmaceuticals and food .
- This compound’s toxicological profile remains speculative due to data gaps. Its cyclopropane structure may hinder metabolic activation (a key step in nitrosamine carcinogenicity) or introduce novel pathways requiring further study.
Regulatory Status
- NDMA : Subject to stringent limits (e.g., FDA’s acceptable intake of 96 ng/day in drugs) .
- NDPA : Included in EMA’s nitrosamine impurity guidelines with similar thresholds .
- This compound: Not explicitly regulated; falls under broad nitrosamine control policies requiring risk assessment in pharmaceuticals .
Structural and Metabolic Considerations
- Cyclopropane Ring Effects : The ring’s high angle strain may increase reactivity or stability compared to linear nitrosamines. For example, cyclopropane derivatives are often more resistant to enzymatic oxidation but may undergo ring-opening reactions under physiological conditions.
- Metabolic Activation: Most nitrosamines require cytochrome P450-mediated activation to form DNA-alkylating agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
